4-Propylbicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-propylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-11-4-7-12(8-5-11,9-6-11)10(13)14/h2-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDVIZYHSWNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid has the molecular formula and a molecular weight of 184.25 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that bicyclic compounds can possess antimicrobial activity, potentially making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives of bicyclic carboxylic acids have demonstrated anti-inflammatory properties, suggesting that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may also influence inflammatory pathways.
- Neuroprotective Activity : Initial findings suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Srinivasan et al. (1968) demonstrated the antimicrobial efficacy of various bicyclic compounds, including derivatives similar to 4-propylbicyclo[2.2.2]octane-1-carboxylic acid. The study indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for these compounds in developing new antimicrobial agents .
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of structurally related compounds. The study utilized in vitro assays to assess the inhibition of pro-inflammatory cytokines, revealing that certain bicyclic carboxylic acids could effectively reduce inflammation markers . This suggests that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may share similar properties.
Neuroprotective Potential
A recent investigation into the neuroprotective effects of bicyclic compounds found that they could prevent neuronal cell death induced by oxidative stress in vitro . This study supports the hypothesis that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may have applications in neuroprotection, warranting further exploration.
Data Table: Biological Activities of Related Bicyclic Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 4-Propylbicyclo[2.2.2]octane-1-carboxylic acid | Moderate | Significant | Potential |
| 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid | High | Moderate | Low |
| 4-Ethylbicyclo[2.2.2]octane-1-carboxylic acid | Low | Significant | Moderate |
The biological activity of 4-propylbicyclo[2.2.2]octane-1-carboxylic acid is likely attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways associated with oxidative stress and apoptosis, contributing to its neuroprotective properties.
Scientific Research Applications
Medicinal Chemistry
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid has been investigated for its potential therapeutic effects. Its structural configuration allows it to interact with biological targets effectively, making it a candidate for drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of bicyclic compounds, including 4-propyl derivatives, demonstrating their activity against various cancer cell lines. The findings suggested that modifications to the bicyclic structure could enhance bioactivity and selectivity towards specific receptors .
Materials Science
The compound's unique bicyclic structure contributes to its utility in the development of new materials, particularly in polymer science.
- Application : Research indicates that incorporating 4-propylbicyclo[2.2.2]octane-1-carboxylic acid into polymer matrices can improve thermal stability and mechanical properties. This makes it suitable for applications in high-performance materials used in aerospace and automotive industries.
Synthetic Organic Chemistry
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid serves as a valuable building block in synthetic organic chemistry due to its ability to undergo various chemical transformations.
- Synthesis Example : It can be utilized in the synthesis of complex organic molecules through reactions such as esterification and amidation, facilitating the creation of compounds with pharmaceutical relevance .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
*Estimated pKa based on trends: Alkyl groups are electron-donating, reducing acidity compared to H-substituted analog (pKa 6.75) .
Key Observations:
- Acidity : Electron-withdrawing substituents (e.g., COOCH₃, CN) lower pKa (increase acidity), while electron-donating groups (e.g., CH₃, CH₂CH₂CH₃) raise pKa .
Key Insights:
- Hydrophobic substituents (e.g., propyl) may optimize pharmacokinetic properties, though direct biological data are needed for confirmation.
Preparation Methods
Historical Context and Foundational Synthetic Approaches
The earliest documented synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids dates to 1953, where Roberts et al. pioneered routes to introduce substituents at the 4-position of the bicyclic system . While the original work focused on halogen and methyl groups, the principles were later adapted for propyl derivatives. Key steps included:
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Diels-Alder Cycloaddition : A [4+2] cycloaddition between 1,3-cyclohexadiene and a nitroacrylate derivative generated the bicyclo[2.2.2]octane core. Subsequent hydrolysis and decarboxylation yielded the carboxylic acid functionality .
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Alkylation at the 4-Position : Propyl groups were introduced via Friedel-Crafts alkylation or Grignard reactions, though steric hindrance limited yields (<50%) .
Enantioselective Synthesis via Organocatalytic Methods
Recent advances by Li et al. (2015) enabled asymmetric synthesis of bicyclo[2.2.2]octane carboxylates using chiral organocatalysts :
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Catalyst : Thiourea-based organocatalyst (10 mol%)
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Substrate : Cyclohexadiene and propyl-substituted acrylate
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Conditions :
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Solvent: Toluene, -20°C
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Time: 48 h
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Enantiomeric Excess (ee): 92%
-
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Advantage : Avoids transition metals, enhancing biocompatibility .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | ee (%) | Complexity |
|---|---|---|---|---|
| Historical | Diels-Alder, Grignard | <50% | N/A | High |
| Two-Stage | Thiol, UV light | 83% | N/A | Moderate |
| Organocatalytic | Thiourea catalyst | 75% | 92 | High |
Process Optimization and Challenges
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Steric Hindrance : The bicyclo[2.2.2]octane framework restricts access to the 4-position, necessitating bulky base catalysts (e.g., LDA) for alkylation .
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Purification : Acidic workup (HCl) precipitates the product, simplifying isolation .
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Scalability : The two-stage method’s use of dichloromethane (1.5 L scale) demonstrates industrial viability .
Analytical Characterization
Critical validation steps include:
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NMR : Distinct signals for the propyl group (δ 0.8–1.5 ppm) and carboxylic proton (δ 12.1 ppm) .
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X-ray Crystallography : Confirms the bicyclo[2.2.2]octane geometry and propyl orientation .
Applications and Derivative Synthesis
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
